molecular formula C3H8N2OS B2550520 2-(Carbamimidoylsulfanyl)ethan-1-ol CAS No. 2986-29-0

2-(Carbamimidoylsulfanyl)ethan-1-ol

Cat. No. B2550520
CAS RN: 2986-29-0
M. Wt: 120.17
InChI Key: CKCQXLZVTHFENO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves methods that could potentially be adapted for the synthesis of 2-(Carbamimidoylsulfanyl)ethan-1-ol. For instance, the paper titled "1,2-Bis[(pyridin-2-ylmethyl)sulfanyl]ethane and its dimorphic hydrochloride salt" describes a new purification method that resulted in the crystallization of a compound with sulfanyl groups . This suggests that similar purification techniques might be applicable in the synthesis of 2-(Carbamimidoylsulfanyl)ethan-1-ol.

Molecular Structure Analysis

The molecular structure of compounds with sulfanyl groups is discussed in the first paper, where the compound forms a three-dimensional network structure through various interactions, including C-H···N and C-H···S interactions . This information could be relevant when considering the molecular structure of 2-(Carbamimidoylsulfanyl)ethan-1-ol, as it may also form similar types of interactions due to the presence of the sulfanyl group.

Chemical Reactions Analysis

The second paper discusses a class of compounds that includes a sulfanylmethyl group and their reactivity, particularly as COX-2 inhibitors and cytotoxic agents . While this does not directly relate to 2-(Carbamimidoylsulfanyl)ethan-1-ol, it does highlight the potential biological activity of compounds containing sulfanyl groups, which could be an area of interest for further chemical reaction analysis of 2-(Carbamimidoylsulfanyl)ethan-1-ol.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Carbamimidoylsulfanyl)ethan-1-ol are not described in the provided papers. However, the papers do provide some context for the properties of related compounds. For example, the first paper mentions the crystalline form of a sulfanyl-containing compound and its three-dimensional network structure . The second paper indicates that compounds with a sulfanylmethyl group can have significant biological activity . These insights could be used as a starting point for hypothesizing about the physical and chemical properties of 2-(Carbamimidoylsulfanyl)ethan-1-ol, such as its potential crystalline structure and biological reactivity.

Scientific Research Applications

Green Chemistry Applications

In the realm of green chemistry, research by Rosenthal, Puskas, and Wesdemiotis (2012) showcases the synthesis and characterization of disulfide polymers obtained via oxidation of a glycerol monomer containing a disulfide bond. Their work highlights an eco-friendly polymerization process that could potentially incorporate 2-(Carbamimidoylsulfanyl)ethan-1-ol for the development of biodegradable materials, emphasizing the polymer's rubbery nature and degradation capabilities under specific conditions (Rosenthal, Puskas, & Wesdemiotis, 2012).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the synthesis of novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol, demonstrating significant anti-Helicobacter pylori activities, is notable. Carcanague and colleagues (2002) developed compounds with potent activity against this gastric pathogen, including strains resistant to conventional treatments, thereby underscoring the compound's potential as a lead in drug discovery efforts targeting gastrointestinal infections (Carcanague et al., 2002).

Materials Science and Nanotechnology

Zolfigol et al. (2015, 2016) conducted studies on the synthesis and application of novel, biological-based nano organocatalysts with urea moieties for green and efficient chemical synthesis. Their research illustrates the versatility of these catalysts in facilitating various organic reactions, which could include the functionalization or synthesis of compounds similar to 2-(Carbamimidoylsulfanyl)ethan-1-ol for advanced material applications (Zolfigol et al., 2015) (Zolfigol et al., 2016).

Safety and Hazards

For safety information and potential hazards associated with 2-(Carbamimidoylsulfanyl)ethan-1-ol, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-hydroxyethyl carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2OS/c4-3(5)7-2-1-6/h6H,1-2H2,(H3,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCQXLZVTHFENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC(=N)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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